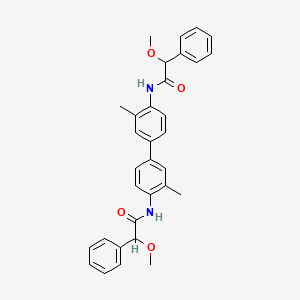
N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis(2-methoxy-2-phenylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) is a complex organic compound characterized by its biphenyl core substituted with dimethyl groups and amide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) typically involves the condensation of 3,3’-dimethylbenzidine with ethyl 3-oxobutanoate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl core or amide functionalities are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of organic pigments and dyes.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the manufacture of pigments and dyes for textiles and other materials.
Wirkmechanismus
The mechanism of action of N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) involves its interaction with molecular targets through its amide groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(3,3’-dimethyl-4,4’-biphenyldiyl)bis(3-oxobutanamide): Similar biphenyl core with different substituents.
4,4’-Dimethylbiphenyl: Lacks the amide functionalities, making it less versatile in certain applications.
1,1’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(3-(2-methylpropyl)-2-thiourea): Contains thiourea groups instead of amides.
Uniqueness
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) is unique due to its specific combination of biphenyl core, dimethyl groups, and amide functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C32H32N2O4 |
|---|---|
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
2-methoxy-N-[4-[4-[(2-methoxy-2-phenylacetyl)amino]-3-methylphenyl]-2-methylphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C32H32N2O4/c1-21-19-25(15-17-27(21)33-31(35)29(37-3)23-11-7-5-8-12-23)26-16-18-28(22(2)20-26)34-32(36)30(38-4)24-13-9-6-10-14-24/h5-20,29-30H,1-4H3,(H,33,35)(H,34,36) |
InChI-Schlüssel |
VFWINVLSIUWXQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(C3=CC=CC=C3)OC)C)NC(=O)C(C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463500.png)
![2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol](/img/structure/B12463514.png)
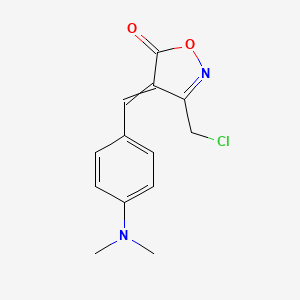
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12463526.png)
![4-chloro-N-{2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12463527.png)
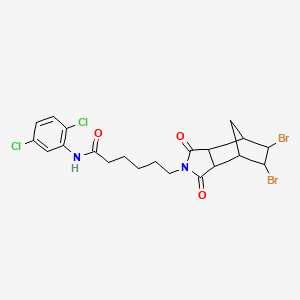
![(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12463533.png)
![(2E)-3-{4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B12463534.png)
![methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate](/img/structure/B12463544.png)
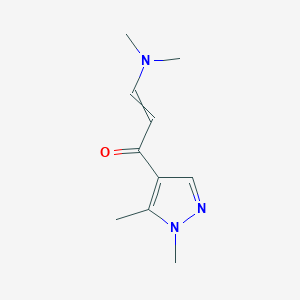
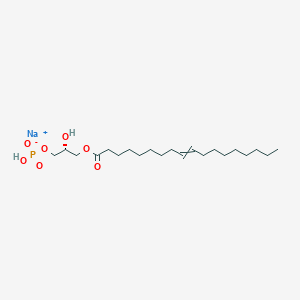
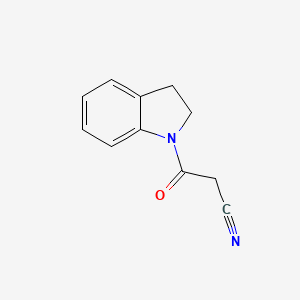
![5-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B12463557.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463565.png)
